molecular formula C9H13NO B021643 4-Methoxy-2,3,5-trimethylpyridine CAS No. 109371-19-9

4-Methoxy-2,3,5-trimethylpyridine

Cat. No. B021643
M. Wt: 151.21 g/mol
InChI Key: LELDJUYQEMKHJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Methoxy-2,3,5-trimethylpyridine is synthesized through a multistep process that includes condensation, nitration, methoxylation, acylation, and hydrolysis, among other steps. One route involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, followed by several transformation steps leading to the target compound with an overall yield of 43% (Mittelbach et al., 1988). Another method reports a synthesis from 2,3,5-trimethylpyridine by N-oxidation, nitration, methoxylation, acylation, and hydrolysis, achieving an overall yield of 63.6% (Dai Gui, 2004).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3,5-trimethylpyridine and related compounds has been extensively studied, revealing interactions that influence the compound's physical and chemical properties. For example, studies on similar structures have demonstrated the effect of methoxy groups on the geometry of the benzene ring, highlighting significant deformations due to steric hindrance, which can be supported by crystal structure studies and ab initio calculations (Krygowski et al., 1994).

Chemical Reactions and Properties

4-Methoxy-2,3,5-trimethylpyridine undergoes various chemical reactions that are essential for its utility as a chemical building block. For instance, its reactions include but are not limited to, N-oxidation, nitration, methoxylation, acylation, and hydrolysis, as part of its synthesis process. Additionally, it can be used for the p-Methoxybenzylation of hydroxy groups, a reaction that proceeds under mild conditions to give high yields of the corresponding PMB ethers (Nakano et al., 2001).

Scientific Research Applications

  • Electrode Coating Material : A derivative of 4-methoxy-2,3,5-trimethylpyridine, specifically a terthienyl derivative, has been studied for its potential as an electrode coating material for complex metal ions, offering a narrower molecular orbital energy gap (Zanardi et al., 2006).

  • Gastric-Acid Inhibiting Compounds : This compound is an important building block for gastric-acid inhibiting compounds. A study presented a new and efficient route to synthesize it with an overall yield of 43% (Mittelbach et al., 1988).

  • Interaction with Nucleophiles : Methoxy-3,5-dinitropyridine, which includes 4-methoxy-2,3,5-trimethylpyridine, interacts with methoxide ion in dimethyl sulphoxide. This yields sigma complexes, with the 4-methoxy compound being more stable (Biffin et al., 1970).

  • Neuropharmacological Research : [14C]3-Methoxy-4-aminopyridine, a related compound, has been studied for its effects on catecholamine secretion and excitement in mice, accumulating primarily in the hippocampus, thalamic nuclei, and cortex (Berger et al., 1989).

  • Potassium Channel Blockers : Novel 4-aminopyridine derivatives, including those related to 4-methoxy-2,3,5-trimethylpyridine, show potential for therapy and imaging in multiple sclerosis, with certain derivatives being significantly more potent than others (Rodríguez-Rangel et al., 2019, 2020).

  • Chemical Synthesis and Analysis : Several studies have focused on the synthesis of various derivatives and the analysis of 4-methoxy-2,3,5-trimethylpyridine, exploring its potential as a building block for other compounds and its interaction with different chemicals (Urošević et al., 2022; Xu Bao-cai, 2004; Walters & Shay, 1995; Sammakia & Hurley, 2000).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Future Directions

4-Methoxy-2,3,5-trimethylpyridine is an important building block for the preparation of gastric-acid inhibiting compounds . Its synthesis and use in the production of such compounds represent a significant area of research in the field of medicinal chemistry .

properties

IUPAC Name

4-methoxy-2,3,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-10-8(3)7(2)9(6)11-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELDJUYQEMKHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148915
Record name 4-Methoxy-2,3,5-trimethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3,5-trimethylpyridine

CAS RN

109371-19-9
Record name 4-Methoxy-2,3,5-trimethylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,3,5-trimethylpyridine
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Record name 4-Methoxy-2,3,5-trimethylpyridine
Source EPA DSSTox
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Record name Pyridine, 4-methoxy-2,3,5-trimethyl
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Synthesis routes and methods

Procedure details

60 g (0.39 mol) 4-chloro-2,3,5-trimethylpyridine and 21.7 g (0.40 mol) sodium methoxide and 180 ml dry dimethylsulfoxide was heated with stirring to 55°-60° C. for 8 hrs. The reaction mixture was diluted with 600 ml water and extracted with 3x100 ml toluene and the organic layer washed with 2x50 ml water. The organic phase was added to 200 ml water and pH adjusted to 4.1 with stirring. This process was repeated twice with 200 ml and 100 ml of water. The organic layer contained almost pure starting material. The combined water phase was made alkaline and extracted with 2×150 ml methylene chloride. Evaporation of solvent gave 40.7 g of almost pure 4-methoxy-2,3,5-trimethylpyridine. NMR: 2×3H, 2,2: 3H, 2,45(s); 3H, 3,75(s); 1H, 8,2(s). (CDCl3)
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Mittelbach, HW Schmidt, G Uray, H Junek… - … Chem. Scand. B, 1988 - actachemscand.org
A new synthesis of 4-methoxy-2, 3, 5-trimethylpyridine (2), an important building block for the preparation of gastric-acid inhibiting compounds, is described. Condensation of ethyl 3-…
Number of citations: 16 www.actachemscand.org
SH Shin, Y Park, MH Park, JJ Byeon, BI Lee, J Choi… - Life, 2020 - mdpi.com
Neuro–inflammation is known to be one of the pathogenesis for the degenerative central nervous system (CNS) disease. Recently various approaches for the treatment of brain …
Number of citations: 4 www.mdpi.com
C Yardımcı, N Özaltın - Analyst, 2001 - pubs.rsc.org
The electrochemical reduction of lansoprazole was investigated by cyclic voltammetry and direct current and differential pulse polarography. The reduction potential was −1.32 V vs. Ag/…
Number of citations: 61 pubs.rsc.org
MM Heravi, V Zadsirjan - RSC advances, 2020 - pubs.rsc.org
Heteroatoms as well as heterocyclic scaffolds are frequently present as the common cores in a plethora of active pharmaceuticals natural products. Statistically, more than 85% of all …
Number of citations: 407 pubs.rsc.org
S Benz, S Nötzli, JS Siegel, D Eberli… - Journal of medicinal …, 2013 - ACS Publications
In tissue engineering, survival of larger constructs remains challenging due to limited supply of oxygen caused by a lack of early vascularization. Controlled release of oxygen from small …
Number of citations: 80 pubs.acs.org
MJ Goldfogel, CR Jamison, SA Savage… - … Process Research & …, 2021 - ACS Publications
The development and implementation of two process syntheses to provide BMS-986224, an agonist of the APJ receptor, are reported. The first-generation synthesis of BMS-986224 …
Number of citations: 5 pubs.acs.org
MA Ghandour, A Hassan… - International …, 2014 - International Journal of …
Number of citations: 3
H Knoth, H Oelschlager, J Volke… - …, 1997 - GOVI-VERLAG GMBH …
Number of citations: 2
刘德龙, 刘蕴, 王苏惠, 戴桂元 - 徐州师范大学学报 (自然科学版), 2003
Number of citations: 0

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